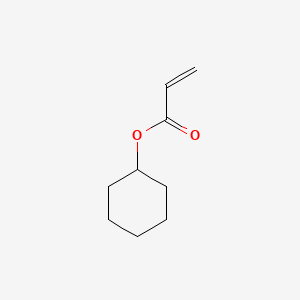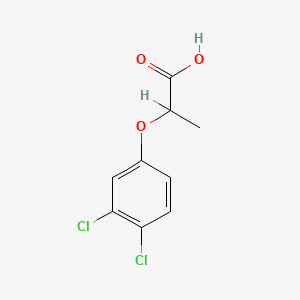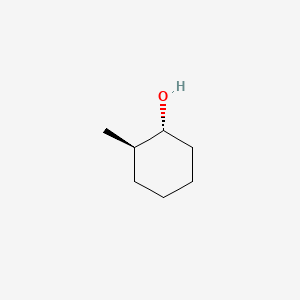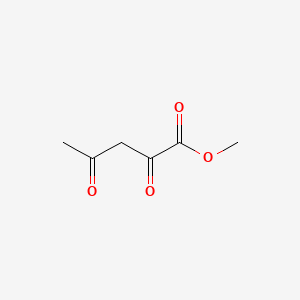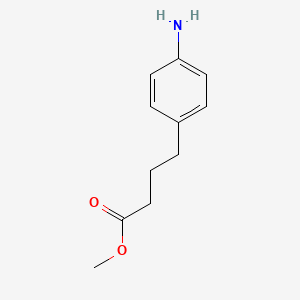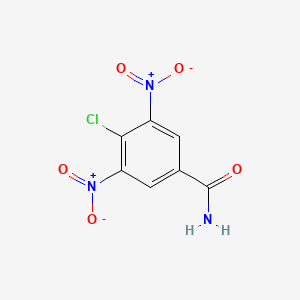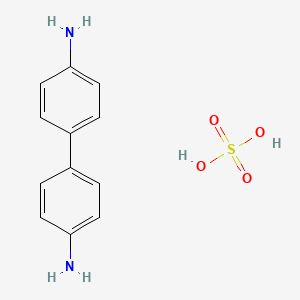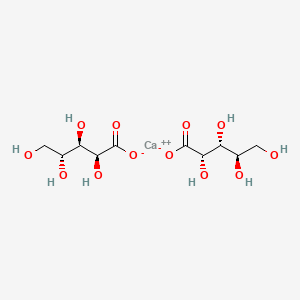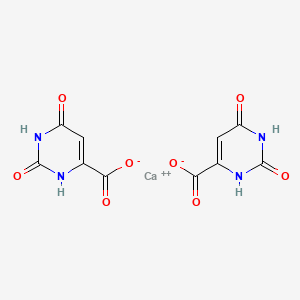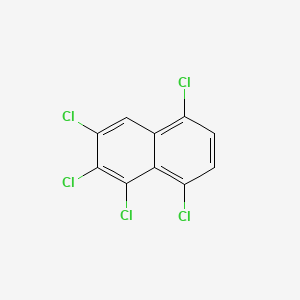
1,2,3,5,8-五氯萘
描述
1,2,3,5,8-Pentachloronaphthalene is a chemical compound with the formula C10H3Cl5. It is a pale-yellow to white solid or powder with an aromatic odor . It is used in lubricants and in the manufacture of insulation for electrical wire .
Molecular Structure Analysis
The molecular structure of 1,2,3,5,8-Pentachloronaphthalene consists of a naphthalene core with five chlorine atoms substituted at the 1, 2, 3, 5, and 8 positions . The molecular weight is 300.396 .Physical And Chemical Properties Analysis
1,2,3,5,8-Pentachloronaphthalene has a boiling point of 327-371°C and a melting point of 120°C. It has a density of 1.7 g/cm³ and is insoluble in water . Its vapor pressure is less than 1 mmHg .科学研究应用
环境样品中的分析
对1,2,3,5,8-五氯萘的研究包括在各种环境样品中对其进行鉴定和分析。例如,Imagawa、Yamashita和Miyazaki(1993年)在市政废物焚烧炉的飞灰中鉴定了五氯萘的异构体。他们使用气相色谱/质谱联用进行了这项分析,突出了该化学物质在环境污染中的存在以及其在生物富集中的潜力(Imagawa, T., Yamashita, N., & Miyazaki, A., 1993)。
环境影响和毒理学
氯化萘类化合物,包括五氯萘,的环境影响和毒理学研究一直是研究的课题。Kilanowicz、Galoch和Sapota(2004年)调查了五氯萘在大鼠体内的代谢,发现其在体内的代谢速率较慢,并且在重复暴露后有积累的潜力。这项研究对于理解五氯萘的环境持久性和生物学效应至关重要(Kilanowicz, A., Galoch, A., & Sapota, A., 2004)。
合成和表征
对氯化萘类化合物的合成和表征,包括五氯萘,已在几项研究中进行探讨。例如,Mare和Suzuki(1968年)讨论了1,2,3,4,8-五氯-1,2-二氢萘的合成,有助于理解氯化萘类化合物的化学结构和性质(Mare, P. & Suzuki, H., 1968)。
安全和危害
Exposure to 1,2,3,5,8-Pentachloronaphthalene can occur through inhalation, skin absorption, ingestion, skin and/or eye contact. It can cause symptoms such as headache, lassitude (weakness, exhaustion), dizziness, anorexia; pruritus, acne-form skin eruptions; jaundice, liver necrosis . It is recommended to prevent skin and eye contact, and to wash the skin immediately when it becomes contaminated .
属性
IUPAC Name |
1,2,3,5,8-pentachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-5-1-2-6(12)8-4(5)3-7(13)9(14)10(8)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYRFNJXZVEGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164507 | |
| Record name | 1,2,3,5,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5,8-Pentachloronaphthalene | |
CAS RN |
150224-24-1 | |
| Record name | Naphthalene, 1,2,3,5,8-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



